![molecular formula C7H11ClO2S B2728678 Spiro[3.3]heptane-2-sulfonyl chloride CAS No. 2091748-48-8](/img/structure/B2728678.png)

Spiro[3.3]heptane-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

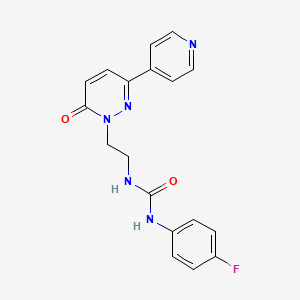

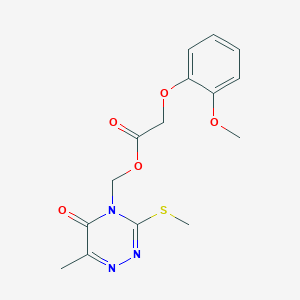

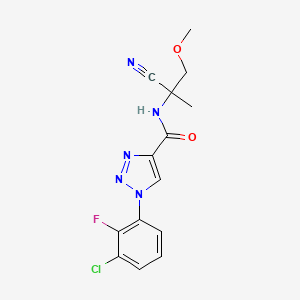

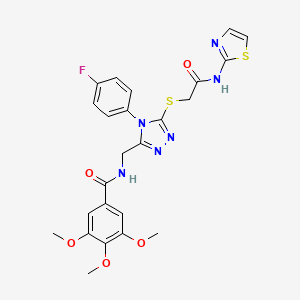

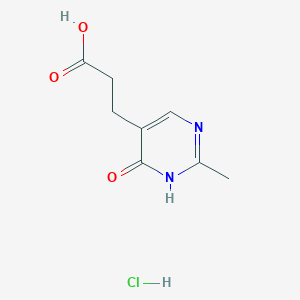

Spiro[3.3]heptane-2-sulfonyl chloride is a chemical compound with the CAS Number: 2091748-48-8 . It has a molecular weight of 194.68 . It is a liquid at room temperature .

Synthesis Analysis

A low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material termed SDF-OMeTAD has been designed and synthesized via a two-step reaction . This represents a considerable simplification with respect to that of the well-known spiro-OMeTAD .Molecular Structure Analysis

The molecular formula of this compound is C7H11ClO2S .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 194.68 .Aplicaciones Científicas De Investigación

Optically Active Polyamides

Research on optically active spiro compounds, such as spiro[3.3]heptane derivatives, has led to the development of novel optically active oligo- and polyamides. These materials are synthesized from optically active spiro[3.3]heptane-2,6-dicarboxylic acid, which can be obtained through optical resolution. These polyamides show promising optical activity, which could be advantageous in creating materials with unique optical properties (Tang et al., 1999).

Improved Synthesis of Spirobicyclic Compounds

An improved synthesis method for spirobicyclic compounds, specifically 2-oxa-6-azaspiro[3.3]heptane, has been developed. This approach provides a more stable and soluble product when the compound is isolated as a sulfonic acid salt, expanding the range of possible reaction conditions and applications for these spirobicyclic compounds (van der Haas et al., 2017).

Enantioselective Oxidations

Spiro[3.3]heptane derivatives have been utilized in the enantioselective oxidation of sulfides to sulfoxides. A specific example includes the use of N-(phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine, a compound derived from spiro[3.3]heptane, which demonstrates high efficiency and predictability in producing sulfoxides with remarkable enantiomeric excesses (Davis et al., 1992).

Coordination Chemistry

Chalcogen-containing spirocycles based on spiro[3.3]heptane, such as 2,6-dithiaspiro[3.3]heptane, have been prepared and fully characterized. These compounds serve as molecular rigid rods in coordinating transition metal centers, indicating their potential in the development of novel coordination compounds with specific magnetic and structural properties (Petrukhina et al., 2005).

Radical Chemistry

The study of spiro[3.3]heptan-3-yl and spiro[3.3]heptan-2-yl radicals has provided insights into the radical chemistry of spiro compounds. These radicals are generated through bromine abstraction and hydrogen abstraction, respectively, revealing information about the structural similarities to cyclobutyl radicals and the reactivity of spiro[3.3]heptane derivatives (Roberts et al., 1986).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Please consult with a chemical professional or a relevant database for more specific and detailed information about Spiro[3.3]heptane-2-sulfonyl chloride. If you’re conducting research on this compound, you might need to perform laboratory experiments to determine these properties.

Remember to always follow safety guidelines when handling chemicals. This compound, like many sulfonyl chlorides, is likely to be hazardous and should be handled with care .

Propiedades

IUPAC Name |

spiro[3.3]heptane-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2S/c8-11(9,10)6-4-7(5-6)2-1-3-7/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMBMRPYEOPUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2728595.png)

![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2728603.png)

![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2728604.png)

![N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide](/img/structure/B2728610.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(3-methylbutyl)prop-2-enamide](/img/structure/B2728615.png)